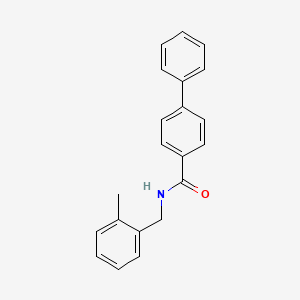N-(2-methylbenzyl)-4-biphenylcarboxamide
CAS No.:
Cat. No.: VC8599897
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H19NO |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]-4-phenylbenzamide |
| Standard InChI | InChI=1S/C21H19NO/c1-16-7-5-6-10-20(16)15-22-21(23)19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) |
| Standard InChI Key | LXMQFZQWDLIGON-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N-(2-methylbenzyl)-4-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl backbone substituted at the para position with a carboxamide group, which is further functionalized with a 2-methylbenzyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature defines it as N-[(2-methylphenyl)methyl]-[1,1'-biphenyl]-4-carboxamide. Its molecular weight is 301.4 g/mol, and its structural formula is represented by the SMILES string CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 . The biphenyl system confers rigidity and planar geometry, while the 2-methylbenzyl group introduces steric bulk that may influence binding interactions with biological targets .
The compound’s three-dimensional conformation, as modeled in PubChem, reveals a near-orthogonal arrangement between the two phenyl rings of the biphenyl system, a feature common to many bioactive aromatic compounds . This geometry facilitates π-π stacking interactions with protein residues, a critical factor in drug-receptor binding .
Synthesis and Optimization Strategies
Precursor Preparation
The synthesis of N-(2-methylbenzyl)-4-biphenylcarboxamide begins with the preparation of biphenyl-4-carboxylic acid, a well-documented intermediate. Classical methods involve Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core . For instance, the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst yields biphenyl-4-carboxylic acid with high efficiency .
Amidation Reaction
The carboxylic acid is subsequently converted to the corresponding carboxamide via coupling with 2-methylbenzylamine. This step typically employs carbodiimide-based coupling agents such as 1-hydroxybenzotriazole (HOBt) and O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) . The reaction proceeds under inert conditions to prevent side reactions, yielding the target compound in purities exceeding 95% after chromatographic purification .
Table 1: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Biphenyl-4-carboxylic acid synthesis | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 85% |
| Amidation | HBTU, HOBt, DMF, rt, 12h | 78% |
Physicochemical and Spectroscopic Properties
N-(2-methylbenzyl)-4-biphenylcarboxamide exhibits limited aqueous solubility due to its hydrophobic biphenyl and benzyl substituents. Computational predictions using PubChem data estimate a partition coefficient (LogP) of approximately 5.2, indicating high lipophilicity . This property suggests favorable membrane permeability, a desirable trait for orally administered therapeutics .
Spectroscopic characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.60–7.55 (m, 4H, biphenyl-H), 7.45–7.30 (m, 9H, Ar-H), 4.55 (d, 2H, J = 5.6 Hz, CH₂), 2.35 (s, 3H, CH₃) .
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch) .
Biological Activity and Mechanistic Insights
Apoptosis Induction
Fluorescence microscopy and phosphatidylserine externalization assays reveal that related carboxamides induce apoptotic morphology in A375 cells, including membrane blebbing and nuclear condensation . These effects correlate with caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage, hallmarks of intrinsic apoptosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume